N-(benzo[d][1,3]dioxol-5-yl)picolinamide
Description
N-(benzo[d][1,3]dioxol-5-yl)picolinamide (CAS: 333419-51-5) is a heterocyclic compound featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety linked to a picolinamide group (pyridine-2-carboxamide). Its molecular formula is C₁₄H₁₁N₂O₃, and it serves as a key intermediate in pharmaceutical synthesis due to its dual aromatic systems, which may enhance binding affinity in biological targets .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-3-1-2-6-14-10)15-9-4-5-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFORJOQLCRHFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57256392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)picolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that combines a picolinamide moiety with a benzo[d][1,3]dioxole group. This structural configuration is believed to contribute to its biological properties.
The mechanism through which this compound exerts its biological effects has not been fully elucidated. However, similar compounds have been reported to induce apoptosis and cause cell cycle arrest in cancer cells. These effects are likely mediated through interactions with specific proteins or enzymes involved in cell proliferation and survival pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity . For instance, derivatives of picolinamide have shown promising results against various cancer cell lines, such as A549 (lung cancer), H460 (lung cancer), and HT29 (colon cancer) cells. In particular, some derivatives demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Anti-inflammatory Properties
In addition to antitumor effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of various picolinamide derivatives against cancer cell lines. The most promising compound exhibited potent cytotoxicity with IC50 values of 3.6 μM against A549 cells, 1.7 μM against H460 cells, and 3.0 μM against HT29 cells . This suggests that modifications to the picolinamide structure can enhance anticancer activity.
Study 2: Structure-Activity Relationships
Another investigation focused on the structure-activity relationships (SAR) of N-methyl-picolinamide derivatives. It was found that certain substitutions significantly impacted cytotoxicity, with specific groups enhancing efficacy against cancer cell lines . This highlights the importance of chemical modifications in optimizing biological activity.
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzo[d][1,3]dioxole scaffold is highly versatile, enabling diverse functionalization. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electronic Effects : The picolinamide group in the target compound introduces a pyridine ring, enhancing electron-withdrawing properties compared to carboxamide derivatives (e.g., compound 3z). This may influence binding interactions in enzymatic targets .
- Synthetic Routes : Copper-catalyzed N-arylation is a common method for attaching the benzo[d][1,3]dioxole group to amines or heterocycles (e.g., compounds 1d, 3c). Yields vary significantly (14–79%) depending on substituents and catalysts .
- Physical Properties : Ester derivatives (e.g., methyl picolinate) exhibit higher solubility in organic solvents compared to amides, making them preferable for certain synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
